molecular formula C17H16O3 B8251818 benzyl (E)-3-(2-methoxyphenyl)prop-2-enoate

benzyl (E)-3-(2-methoxyphenyl)prop-2-enoate

Cat. No.: B8251818
M. Wt: 268.31 g/mol
InChI Key: YBYYHDFZYGNSQM-VAWYXSNFSA-N
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Description

Benzyl (E)-3-(2-methoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Characterization

    • Benzyl (E)-3-(2-methoxyphenyl)prop-2-enoate has been studied for its synthesis and structural characterization. The molecule's structure was determined using various techniques like FT-IR, 1H & 13C NMR, LC-MS/MS, and single crystal X-ray data. These studies provide valuable insights into the compound's chemical properties and potential applications (Jayaraj & Desikan, 2020).
  • Crystal Packing and Intermolecular Interactions

    • Research has been conducted on the crystal packing of similar molecules, focusing on interactions like N⋯π and O⋯π, which are crucial for understanding the compound's behavior in solid-state forms. Such insights are significant for material science and pharmaceutical applications (Zhang, Wu, & Zhang, 2011).
  • Antioxidant Properties

    • The compound's derivatives have been isolated from natural sources and demonstrated significant antioxidant properties. This suggests potential applications in healthcare and cosmetic industries (Choudhary et al., 2008).
  • Enzymatic Activity Studies

    • Studies have been done on enzymatic activities related to this compound derivatives. This includes research on enoate reductase activity, which is important for understanding the compound's biological interactions (Skrobiszewski et al., 2013).
  • Synthesis of Heterocyclic Systems

    • The compound is utilized in the synthesis of complex heterocyclic systems. This shows its significance in the field of organic synthesis and pharmaceutical research (Selič, Grdadolnik, & Stanovnik, 1997).
  • Physico-Chemical Properties for Drug Development

    • Research has been conducted on the physico-chemical properties of similar compounds, providing crucial data for developing new pharmaceuticals with potential therapeutic effects (Stankovicová et al., 2014).
  • Asymmetric Synthesis Applications

    • The compound is used in asymmetric synthesis processes, crucial for producing enantiomerically pure substances, a key aspect in drug development (Davies et al., 2004).

Properties

IUPAC Name

benzyl (E)-3-(2-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-16-10-6-5-9-15(16)11-12-17(18)20-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYYHDFZYGNSQM-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.